Cas no 872102-12-0 (6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine)

6-Chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine is a pyridazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyridazine core linked to a 4-fluorobenzylamine moiety, offering reactivity for further functionalization. The compound's distinct halogenated aromatic systems may contribute to enhanced binding affinity in biological targets, making it a valuable intermediate in drug discovery. Its stability under standard conditions and compatibility with common synthetic methodologies further support its utility in heterocyclic chemistry. Researchers may explore its use in developing kinase inhibitors or antimicrobial agents due to the pharmacophoric properties of pyridazine scaffolds. Proper handling and storage are recommended to maintain integrity.
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine structure
872102-12-0 structure
Product name:6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
CAS No:872102-12-0
MF:C11H9ClFN3
MW:237.660664319992
MDL:MFCD07681959
CID:658918
PubChem ID:8105864

6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridazinamine, 6-chloro-N-[(4-fluorophenyl)methyl]-
    • 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
    • 6-chloro-N-(4-fluorobenzyl)pyridazin-3-amine
    • SCHEMBL22191121
    • AKOS001782528
    • XJB10212
    • F1967-0453
    • 872102-12-0
    • Z108583658
    • DTXSID00429070
    • EN300-238066
    • CCG-127410
    • N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
    • HMS3437K05
    • 6-Chloro-(n)-(4-fluorobenzyl)pyridazin-3-amine
    • 6-chloro-{N}-(4-fluorobenzyl)pyridazin-3-amine
    • BP-20020
    • STL445597
    • MDL: MFCD07681959
    • Inchi: InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16)
    • InChI Key: KSLVFCHUZQYJNF-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)F

Computed Properties

  • Exact Mass: 237.0469032g/mol
  • Monoisotopic Mass: 237.0469032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8Ų
  • XLogP3: 2.7

6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine Security Information

6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-238066-2.5g
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
872102-12-0 95%
2.5g
$529.0 2024-06-19
Chemenu
CM314982-1g
6-Chloro-(n)-(4-fluorobenzyl)pyridazin-3-amine
872102-12-0 95%
1g
$616 2023-03-07
Enamine
EN300-238066-0.25g
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
872102-12-0 95%
0.25g
$249.0 2024-06-19
TRC
C349075-25mg
6-Chloro-(n)-(4-fluorobenzyl)pyridazin-3-amine
872102-12-0
25mg
$ 115.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141410-100mg
6-Chloro-N-(4-fluorobenzyl)pyridazin-3-amine
872102-12-0 97%
100mg
¥1642.00 2024-04-27
Enamine
EN300-238066-10g
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
872102-12-0 90%
10g
$1163.0 2023-09-15
1PlusChem
1P004JV3-50mg
3-Pyridazinamine, 6-chloro-N-[(4-fluorophenyl)methyl]-
872102-12-0 90%
50mg
$333.00 2023-12-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23100-1g
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
872102-12-0 95%
1g
¥1793.0 2024-04-16
Enamine
EN300-238066-0.5g
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
872102-12-0 95%
0.5g
$260.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23100-1G
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
872102-12-0 95%
1g
¥ 1,643.00 2023-04-13

Additional information on 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine

Introduction to 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine (CAS No. 872102-12-0)

6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 872102-12-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and fluoro substituents in its molecular structure contributes to its reactivity and makes it a valuable candidate for further investigation.

The compound belongs to the pyridazine class of heterocyclic compounds, which are known for their broad spectrum of biological activities. Pyridazines have been widely studied for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine enhances its pharmacological profile, making it an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in the development of fluorinated pyridazine derivatives due to their improved metabolic stability and enhanced binding affinity to biological targets. The fluorine atom in the 4-fluorophenyl moiety plays a crucial role in modulating the electronic properties of the molecule, which can influence its interactions with biological receptors. This feature makes 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine a promising candidate for further exploration in medicinal chemistry.

Current research in the field of pharmaceutical chemistry has highlighted the importance of heterocyclic compounds in drug discovery. Pyridazine derivatives, in particular, have shown considerable promise in various preclinical studies. The structural versatility of these compounds allows for the design of molecules with tailored biological activities. For instance, studies have demonstrated that modifications at the 3-position of the pyridazine ring can significantly alter the pharmacokinetic properties of the compound.

The synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The chloro and fluoro substituents must be introduced at specific positions to maintain the desired chemical and biological properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

The compound's potential applications extend beyond traditional pharmaceuticals. It has been explored as a key intermediate in the synthesis of more complex molecules with specialized functions. For example, researchers have investigated its use in the development of agrochemicals, where pyridazine derivatives exhibit herbicidal and fungicidal properties. This versatility underscores the importance of 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine as a building block in synthetic chemistry.

In conclusion, 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine (CAS No. 872102-12-0) is a compound of significant interest in pharmaceutical and synthetic chemistry. Its unique structural features and potential biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents and other chemical products.

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(CAS:872102-12-0)6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
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